molecular formula C19H14N2O4 B2511845 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 551921-29-0

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2511845
CAS No.: 551921-29-0
M. Wt: 334.331
InChI Key: ZJYOTXRFPZTYIL-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of similar phthalimide derivatives were determined based on lipiński’s rule , suggesting that this compound could have similar properties.

Result of Action

It’s known that indole derivatives can have diverse biological activities , suggesting that this compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization steps. One common method involves the reaction of phthalic anhydride with 4-methoxyphenylhydrazine to form the corresponding hydrazide, which is then cyclized to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-24-13-8-6-12(7-9-13)17-10-14(25-20-17)11-21-18(22)15-4-2-3-5-16(15)19(21)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYOTXRFPZTYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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